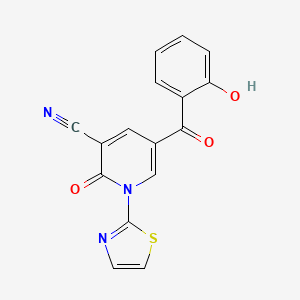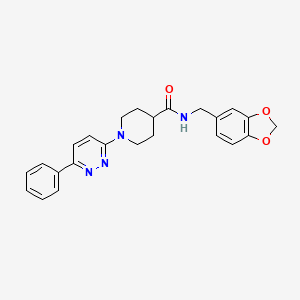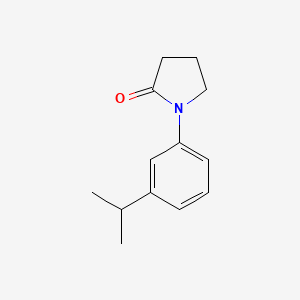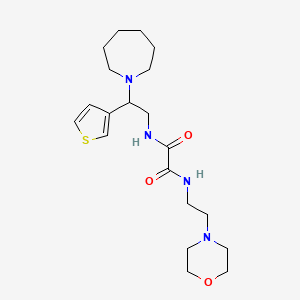
5-(2-Hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydro-pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including a hydroxybenzoyl group, a thiazole ring, and a pyridine ring. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to a pyridine ring (a six-membered ring containing nitrogen) via a carbonyl group. Additionally, a hydroxybenzoyl group is likely attached to the thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For instance, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups like the hydroxybenzoyl group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
DNA Binding Properties
This compound and its metal complexes have been found to bind to DNA via an intercalation binding mode . This property is significant because DNA is the primary intracellular target of anticancer drugs. The intercalation between small molecules and DNA can cause DNA damages in cancer cells, blocking the division of cancer cells and resulting in cell death .
Fluorescence Studies
The ligand and its Zn (II) complex exhibit green and blue fluorescence under UV light . This property can be used in various applications such as bioimaging and sensing.
Antioxidant Activity
The compound and its metal complexes have been found to possess potent antioxidant activity . They are even better than some standard antioxidants like vitamin C and mannitol . This makes them potential candidates for the development of new antioxidant drugs.
Anticancer Activity
Due to their DNA binding properties and antioxidant activity, these compounds have potential anticancer activity . They can cause DNA damages in cancer cells, blocking the division of cancer cells and resulting in cell death .
Metal Complexes
The compound forms complexes with copper (II), zinc (II), and nickel (II) . These metal complexes have been found to be more effective than their ligands in terms of DNA binding and antioxidant activity .
Genotoxic Activity
The compound and its copper complexes were analyzed in terms of their genotoxic activity against model tumour (HeLa and Caco-2) and normal (LLC-PK1) cell lines . This suggests potential applications in cancer therapy.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, also known as Sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC), primarily targets the intestinal mucosa to enhance the permeation of proteins and peptides . It is a well-studied chemical used to improve oral bioavailability and patient compliance .
Mode of Action
SNAC works by increasing the local pH, which protects proteins and peptides against proteolytic degradation and facilitates their absorption across the gastric epithelium . This mode of action is crucial for the delivery of proteins and peptides via an oral route, which otherwise poses numerous challenges due to the hostile environment of the gastrointestinal tract .
Result of Action
The primary result of SNAC’s action is the enhanced oral bioavailability of proteins and peptides . This is achieved by protecting these macromolecules from degradation in the stomach and facilitating their absorption across the gastric epithelium . This leads to improved patient compliance due to the ease of oral administration .
Action Environment
The action of SNAC is influenced by the environment of the gastrointestinal tract. The compound increases the local pH, protecting proteins and peptides from the highly acidic pH in the stomach . .
Propiedades
IUPAC Name |
5-(2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S/c17-8-10-7-11(14(21)12-3-1-2-4-13(12)20)9-19(15(10)22)16-18-5-6-23-16/h1-7,9,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTRCKXDSNNHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(C(=O)C(=C2)C#N)C3=NC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3020409.png)
![Imidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3020410.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3020412.png)
![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)


![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3020420.png)


![4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B3020424.png)


![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3020432.png)